1-(4-ethyl-2-hydroxyphenyl)ethanone
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Overview
Description
1-(4-ethyl-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C10H12O2 It is a derivative of acetophenone, characterized by the presence of an ethyl group and a hydroxyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-ethyl-2-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(4-ethyl-2-hydroxyphenyl)ethan-1-one may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-ethyl-2-hydroxyphenyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products:
Oxidation: Formation of 4-ethyl-2-hydroxybenzoic acid.
Reduction: Formation of 1-(4-ethyl-2-hydroxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-ethyl-2-hydroxyphenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-ethyl-2-hydroxyphenyl)ethan-1-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)ethan-1-one: Lacks the ethyl group, resulting in different chemical properties and reactivity.
1-(4-Ethylphenyl)ethan-1-one: Lacks the hydroxyl group, affecting its solubility and biological activity.
1-(2-Hydroxyphenyl)ethan-1-one: The hydroxyl group is in a different position, leading to variations in chemical behavior.
Uniqueness: 1-(4-ethyl-2-hydroxyphenyl)ethanone is unique due to the presence of both the ethyl and hydroxyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
5896-50-4 |
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Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
1-(4-ethyl-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C10H12O2/c1-3-8-4-5-9(7(2)11)10(12)6-8/h4-6,12H,3H2,1-2H3 |
InChI Key |
ZFTVOGFYWXTLLF-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)C(=O)C)O |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)C)O |
Origin of Product |
United States |
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